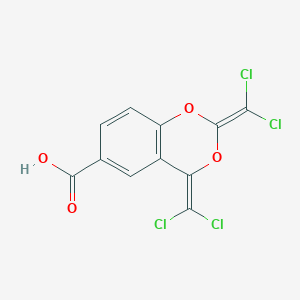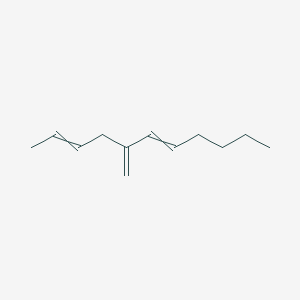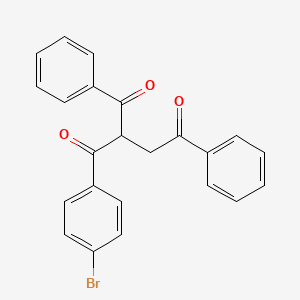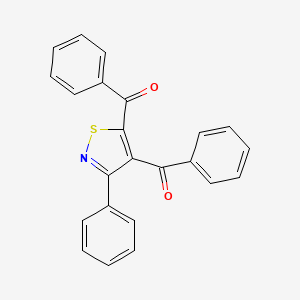![molecular formula C21H13N3O3 B14561713 5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one CAS No. 62077-77-4](/img/structure/B14561713.png)
5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one is a complex organic compound that belongs to the class of naphthalenylidene derivatives This compound is characterized by its unique structure, which includes a naphthalene ring system fused with an oxazole ring and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one typically involves the condensation reaction of 2-hydroxy-1-naphthaldehyde with hydrazine derivatives under acidic or basic conditions. The reaction is often catalyzed by hydrochloric acid or other strong acids to facilitate the formation of the hydrazone linkage. The resulting intermediate is then cyclized with an appropriate oxazole precursor to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Functionalized naphthalene derivatives with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one involves its interaction with various molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It may also inhibit specific enzymes involved in cell proliferation pathways, thereby exerting its anti-cancer effects. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure allows for multiple modes of action.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]urea: Another naphthalenylidene derivative with similar structural features.
(Z)-4-(((Z)-(2-oxonaphthalen-1(2H)-ylidene)methyl)amino)-N-(thiazol-2(3H)-ylidene)benzene: A compound with a similar naphthalene core but different functional groups.
Uniqueness
5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one stands out due to its combination of a naphthalene ring, oxazole ring, and hydrazone linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
62077-77-4 |
|---|---|
Molecular Formula |
C21H13N3O3 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
5-[(2-hydroxynaphthalen-1-yl)diazenyl]-1H-benzo[e][1,3]benzoxazol-2-one |
InChI |
InChI=1S/C21H13N3O3/c25-17-10-9-12-5-1-2-6-13(12)19(17)24-23-16-11-18-20(22-21(26)27-18)15-8-4-3-7-14(15)16/h1-11,25H,(H,22,26) |
InChI Key |
OZUPYZYFDIGAPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C5=CC=CC=C53)NC(=O)O4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;[3-(hydroxymethyl)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]methanol](/img/structure/B14561643.png)
![2-[(2-Methylpropyl)(phenyl)amino]-2-oxoethyl ethanesulfonate](/img/structure/B14561645.png)
![{2-Oxo-2-[4-(pentyloxy)phenyl]ethyl}(triphenyl)phosphanium bromide](/img/structure/B14561652.png)

![3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14561661.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-alaninamide](/img/structure/B14561664.png)



![(1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-ol](/img/structure/B14561690.png)

![3-(Pyridin-3-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14561700.png)
![2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-oxazaphosphole](/img/structure/B14561706.png)
![2-{4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14561708.png)
